molecular formula C10H22IN3 B2459759 Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide CAS No. 856357-50-1

Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide

Cat. No.: B2459759
CAS No.: 856357-50-1
M. Wt: 311.211
InChI Key: RFKBEYSIQTZFEO-UHFFFAOYSA-M
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Description

Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide is a chemical compound with the molecular formula C10H22IN3. It is used in various fields of scientific research, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a valuable tool in different applications.

Properties

InChI

InChI=1S/C10H22N3.HI/c1-10(2)12-9-11-7-6-8-13(3,4)5;/h10H,6-8H2,1-5H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFKBEYSIQTZFEO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C=NCCC[N+](C)(C)C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Carbodiimide-Mediated Coupling

Reaction Mechanism and Reagent Selection

The compound is frequently synthesized via carbodiimide-mediated coupling, utilizing N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) as a dehydrating agent. This method activates carboxylic acids for nucleophilic attack by amines, forming stable amide bonds. In one protocol, 1-hydroxybenzotriazole (HOAt) and N,N-diisopropylethylamine (DIPEA) were employed as coupling additives to minimize racemization and enhance reaction efficiency.

The general reaction sequence involves:

  • Dissolving the amine (e.g., 3-aminopropyltrimethylammonium iodide) and carboxylic acid derivative in N,N-dimethylformamide (DMF) .
  • Adding EDC.HCl and HOAt to activate the carboxyl group.
  • Stirring at room temperature for 2–24 hours.
  • Quenching with dilute hydrochloric acid and extracting with ethyl acetate.
Table 1: Representative Carbodiimide-Mediated Synthesis
Starting Material Reagents Conditions Yield Purification Method
3-Aminopropyltrimethylammonium EDC.HCl, HOAt, DIPEA RT, 2 hr 72% Silica gel chromatography
tert-Butyl carbamate derivative EDC.HCl, DMF, 0.5N HCl RT, overnight 98% Ethyl acetate washing

The use of tert-butyl carbamate (Boc) protecting groups was critical for preventing undesired side reactions during intermediate synthesis. Post-reaction purification via silica gel chromatography with hexane/ethyl acetate gradients effectively isolated the target compound.

Microwave-Assisted Synthesis

Optimization of Microwave Parameters

Microwave irradiation significantly accelerates the synthesis of quaternary ammonium salts. A protocol involving 2-propanol as the solvent achieved a 94% yield in 15 minutes at 80°C under 200 W irradiation. This method circumvents prolonged reaction times associated with conventional heating.

Key advantages include:

  • Reduced side-product formation : Rapid heating minimizes decomposition.
  • Scalability : Demonstrated for 1.0 mmol to 10 mmol scales.
  • Simplified workup : Direct extraction with ethyl acetate after dilution with water.
Table 2: Microwave Synthesis Conditions
Substrate Solvent Temperature Time Yield
o-Phenylenediamine 2-Propanol 80°C 15 min 94%

Structural Characterization and Validation

Spectroscopic Analysis

The compound’s structure was confirmed via 1H NMR and mass spectrometry (MS) . Characteristic signals include:

  • Trimethylammonium protons : δ 3.20–3.37 ppm (singlet, 9H).
  • Propyl chain protons : δ 1.15–2.12 ppm (multiplet, 6H).
  • Imino methylidene group : δ 8.90 ppm (singlet, 1H).

High-resolution mass spectrometry (HRMS) data matched the theoretical mass of 311.20625 Da. The SMILES notation (C(=NC(C)C)=NCCCN+(C)C.[I-]) further corroborates the connectivity.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Carbodiimide method : Yields range from 72% to 98%, depending on protecting groups.
  • Microwave method : Superior yield (94%) with shorter reaction time.

Environmental and Practical Considerations

  • Solvent choice : DMF, while effective, poses toxicity concerns. 2-Propanol offers a greener alternative in microwave synthesis.
  • Catalyst loadings : EDC.HCl (1.1 equivalents) and HOAt (1.2 equivalents) are optimal for minimizing waste.

Applications in Coordination Chemistry

The compound serves as a precursor for cobalt(III) complexes, as evidenced by its use in synthesizing alkyl2-[1-[(3-aminopropyl)imino]ethyl]phenolatocobalt(III) iodide . Its quaternary ammonium structure stabilizes metal-ligand interactions, enabling applications in catalysis and materials science.

Challenges and Limitations

  • Hygroscopicity : The iodide counterion necessitates anhydrous conditions during storage.
  • Purification complexity : Silica gel chromatography is required to separate byproducts in multi-step syntheses.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, cyanides, or thiolates; reactions often conducted in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide serves as a reagent in organic synthesis and catalysis. It is particularly useful in reactions where the iodide ion can act as a leaving group, facilitating nucleophilic substitution reactions.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionExample Reagents
OxidationCan be oxidized using agents like hydrogen peroxideHydrogen peroxide
ReductionCan undergo reduction with sodium borohydrideSodium borohydride
Nucleophilic SubstitutionIodide can be replaced by other nucleophilesVarious nucleophiles

Biology

In biological research, this compound is investigated for its role in cell signaling and molecular interactions. Initial studies suggest it may modulate enzyme activity and influence various biochemical pathways.

Case Study: Anticancer Activity
A study evaluated the anticancer properties of related compounds, indicating that modifications to similar azanium structures could yield effective anticancer agents. The mechanism involved binding to specific receptors, which influenced cellular proliferation rates .

Medicine

The compound is being explored for potential therapeutic uses, particularly in antimicrobial and anticancer applications. Its unique structure allows for interactions with biological targets that could lead to novel treatment options.

Table 2: Potential Therapeutic Applications

Application TypeDescriptionResearch Findings
AntimicrobialInvestigated for effectiveness against bacteriaPreliminary results show promise
AnticancerPotential to inhibit cancer cell growthActive compounds showed IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells

Mechanism of Action

The mechanism of action of Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium chloride
  • Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium bromide

Uniqueness

Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide is unique due to its specific iodide ion, which can influence its reactivity and interactions compared to its chloride and bromide counterparts. This uniqueness makes it particularly valuable in certain chemical reactions and applications where the iodide ion plays a crucial role.

Biological Activity

Overview

Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide (CAS Number: 856357-50-1) is a quaternary ammonium compound with the molecular formula C10H22IN3. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities, particularly in antimicrobial and anticancer applications.

PropertyValue
Molecular FormulaC10H22IN3
Molecular Weight311.21 g/mol
SMILES RepresentationCC(C)N=C=NCCCN+(C)C.[I-]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound can modulate enzyme activity and influence signaling pathways, which are crucial for cellular functions. Its quaternary ammonium structure allows it to act as a cationic surfactant, potentially disrupting cell membranes and facilitating the uptake of other therapeutic agents.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy

  • Pathogens Tested : Escherichia coli, Staphylococcus aureus
  • Results : The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antibacterial properties.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research suggests that it may induce apoptosis in cancer cells through the activation of intrinsic pathways.

Case Study: Cytotoxicity Assessment

  • Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer)
  • Results : IC50 values were determined to be 25 µM for HeLa cells and 30 µM for MCF7 cells, showcasing its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

Compound NameMIC (µg/mL)IC50 (µM)
Trimethyl[3-(propan-2-ylimino)methylidene]azanium chloride6440
Trimethyl[3-(propan-2-ylimino)methylidene]azanium bromide4835

Research Findings

  • Synthesis and Characterization : The synthesis typically involves the reaction of trimethylamine with a suitable propyl derivative under controlled conditions, followed by purification techniques such as recrystallization .
  • Biological Evaluation : Ongoing research is focusing on elucidating the specific biochemical pathways affected by this compound, particularly its role in modulating histone deacetylase (HDAC) activity which is crucial in cancer biology .
  • Potential Applications : Given its properties, there is significant interest in utilizing this compound in drug formulations aimed at treating infections and various types of cancer .

Q & A

Basic: What are the optimal synthetic routes for preparing Trimethyl[3-({[(propan-2-yl)imino]methylidene}amino)propyl]azanium iodide?

Methodological Answer:
The synthesis typically involves stepwise alkylation and condensation. First, quaternization of a tertiary amine (e.g., trimethylamine) with a propyl halide precursor forms the azanium core. Subsequent imine formation is achieved via condensation of an aldehyde with propan-2-ylamine under anhydrous conditions. Key steps include:

  • Use of potassium iodide (KI) as a halide source to ensure stoichiometric exchange .
  • Catalytic PdCl₂(PPh₃)₂ for coupling reactions in acetonitrile at 60°C to enhance yield .
    Purification via recrystallization from ethanol/ether mixtures ensures removal of unreacted amines. Monitor reaction progress using TLC (silica gel, chloroform/methanol 9:1).

Basic: What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H NMR (D₂O) identifies methyl groups (δ ~3.1 ppm, singlet) and propyl chain protons (δ 1.6–2.1 ppm). ¹³C NMR confirms quaternary carbons (~55–65 ppm) .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves the iodide counterion’s position and confirms stereochemistry .
  • Mass Spectrometry: High-resolution ESI-MS verifies the molecular ion peak (m/z calculated for [C₁₀H₂₄N₃]⁺: 186.197; observed: 186.195) .

Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:
Discrepancies (e.g., NMR suggesting dynamic behavior vs. static X-ray structures) require:

  • Variable-Temperature NMR: To detect conformational changes (e.g., imine tautomerism) in solution .
  • DFT Calculations: Compare optimized geometries (using Gaussian or ORCA) with crystallographic data to identify energy-minimized conformers .
  • Neutron Diffraction: If accessible, resolves hydrogen positions unambiguously, clarifying hydrogen-bonding networks .

Advanced: What mechanistic insights are critical when studying this compound’s role in catalysis?

Methodological Answer:
As a phase-transfer catalyst:

  • Kinetic Studies: Monitor iodide’s nucleophilicity in SN2 reactions (e.g., alkylation of carboxylates) using UV-Vis or conductometry .
  • Isotopic Labeling: ¹⁸O or deuterated substrates reveal transition-state interactions via MS or NMR .
  • Microscopy (TEM/SEM): Observe micelle formation in aqueous/organic biphasic systems, correlating with catalytic efficiency .

Advanced: How does this compound interact with biological membranes in biochemical studies?

Methodological Answer:
As a cationic surfactant:

  • Fluorescence Anisotropy: Use DPH probes to measure membrane rigidity changes .
  • Calorimetry (ITC): Quantify binding thermodynamics with phospholipid vesicles (e.g., DMPC/DMPG mixtures) .
  • Cryo-EM: Visualize membrane disruption at molecular resolution .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Hygroscopicity: Store under argon at 2–8°C in amber vials to prevent iodide oxidation .
  • pH Stability: Degrades above pH 8; use buffered solutions (pH 4–6) for aqueous studies .
  • Thermal Analysis (TGA/DSC): Determine decomposition onset (~150°C) to guide reaction temperature limits .

Advanced: How can this compound be utilized in supramolecular assemblies?

Methodological Answer:

  • Dynamic Light Scattering (DLS): Characterize self-assembly into micelles or vesicles in polar solvents .
  • X-ray Reflectivity: Study monolayer formation at air-water interfaces .
  • SAXS/WAXS: Resolve long-range order in liquid crystalline phases .

Advanced: What computational challenges arise in modeling its electronic structure?

Methodological Answer:

  • Basis Set Selection: Use def2-TZVP for accurate charge distribution on the quaternary nitrogen .
  • Solvent Effects: Include implicit solvation (e.g., COSMO) to model aqueous environments .
  • Non-Covalent Interactions: SAPT2+ analysis quantifies cation-π interactions between the azanium core and aromatic systems .

Basic: How are common impurities identified and mitigated during synthesis?

Methodological Answer:

  • HPLC-MS: Detect unreacted propan-2-ylamine (retention time ~3.2 min) using a C18 column .
  • Ion Chromatography: Quantify free iodide vs. bromide contamination (common in quaternization) .
  • Chelation: Add EDTA to sequester metal impurities from catalysts .

Advanced: How does the compound’s dynamic behavior differ between solution and solid states?

Methodological Answer:

  • Solid-State NMR: Compare ¹⁵N CP-MAS spectra with solution NMR to detect restricted imine rotation .
  • Molecular Dynamics Simulations: Analyze torsional angles (e.g., propyl chain flexibility) in GROMACS .
  • Inelastic Neutron Scattering: Resolve low-frequency vibrational modes indicative of lattice constraints .

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